synthesis of 5-Nitro-1,3-dihydroisobenzofuran
synthesis of 5-Nitro-1,3-dihydroisobenzofuran
An In-Depth Technical Guide to the Synthesis of 5-Nitro-1,3-dihydroisobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitro-1,3-dihydroisobenzofuran, also known as 5-Nitrophthalan, is a key heterocyclic compound whose derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The introduction of a nitro group onto the 1,3-dihydroisobenzofuran scaffold can serve as a crucial step for further functionalization or to modulate the electronic properties of the molecule. This guide provides a comprehensive overview of the plausible synthetic routes for 5-Nitro-1,3-dihydroisobenzofuran, focusing on the direct nitration of 1,3-dihydroisobenzofuran. It details the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the rationale behind the procedural choices, grounded in established principles of electrophilic aromatic substitution.
Introduction: The Significance of the Isobenzofuran Core
The 1,3-dihydroisobenzofuran nucleus is a structural motif present in numerous natural products and pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, making them attractive targets for synthetic chemists. The strategic placement of a nitro group on this scaffold not only influences its biological profile but also provides a versatile chemical handle for subsequent transformations, such as reduction to an amine, which can then be used to build more complex molecular architectures.
Proposed Synthetic Pathway: Electrophilic Aromatic Nitration
The most direct and logical approach for the is the electrophilic aromatic substitution reaction on the parent heterocycle, 1,3-dihydroisobenzofuran. The ether-like oxygens in the dihydrofuran ring are activating groups, directing incoming electrophiles to the ortho and para positions of the benzene ring. Due to steric hindrance at the positions adjacent to the fused ring, the major product of nitration is expected to be the 5-nitro isomer.
Mechanism of Nitration
The nitration of an aromatic ring proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺).[3] In a typical laboratory setting, this is achieved by reacting nitric acid with a stronger acid, most commonly sulfuric acid.[3]
The mechanism can be broken down into three key steps:
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Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.
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Electrophilic Attack: The π-electron system of the benzene ring of 1,3-dihydroisobenzofuran attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
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Rearomatization: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 5-Nitro-1,3-dihydroisobenzofuran.
Experimental Protocol
This protocol is based on established methods for the nitration of activated aromatic compounds.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 1,3-Dihydroisobenzofuran | ≥97% | Commercial Supplier |
| Glacial Acetic Acid | ACS Grade | Standard Chemical Supply |
| Nitric Acid (d=1.4) | ACS Grade | Standard Chemical Supply |
| Ethanol | Reagent Grade | Standard Chemical Supply |
| Ice | ||
| Standard Laboratory Glassware | ||
| Magnetic Stirrer with Stir Bar | ||
| Dropping Funnel | ||
| Buchner Funnel and Flask |
Step-by-Step Procedure
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Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 1,3-dihydroisobenzofuran in 60 mL of glacial acetic acid.
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Cooling: Cool the solution in an ice-water bath to maintain a temperature between 15°C and 25°C.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 7.5 mL of concentrated nitric acid (d=1.4) to 25 mL of glacial acetic acid.
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Nitration: Add the nitrating mixture dropwise to the stirred solution of 1,3-dihydroisobenzofuran over a period of 30-45 minutes. It is crucial to monitor the temperature and ensure it does not exceed 25°C.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
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Work-up and Isolation: Pour the reaction mixture into a beaker containing 400 mL of an ice-water slurry. A precipitate should form. Stir for 15 minutes to ensure complete precipitation.
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Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
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Purification: Recrystallize the crude solid from ethanol to obtain purified 5-Nitro-1,3-dihydroisobenzofuran as crystalline needles.
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Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.
Rationale for Procedural Choices
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Solvent: Glacial acetic acid is used as a solvent because it is polar enough to dissolve the starting material and is resistant to nitration under these conditions.[4]
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Temperature Control: The nitration of activated aromatic rings can be highly exothermic. Maintaining a low temperature (15-25°C) is essential to prevent over-nitration (dinitration) and the formation of undesired byproducts.[5]
-
Dropwise Addition: Slow, dropwise addition of the nitrating agent ensures that the concentration of the nitronium ion remains low and allows for better control of the reaction temperature.
-
Recrystallization: Ethanol is a suitable solvent for recrystallization, as the product is expected to be significantly more soluble in hot ethanol than in cold ethanol, allowing for effective purification.
Characterization and Data
The synthesized 5-Nitro-1,3-dihydroisobenzofuran should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value | Source |
| CAS Number | 52771-99-0 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Appearance | Expected to be a crystalline solid. |
Spectroscopic Data (Expected)
-
¹H NMR: Protons on the aromatic ring will show characteristic shifts and coupling patterns. The protons on the dihydrofuran ring will appear as singlets in the aliphatic region.
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¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbon atom attached to the nitro group will be deshielded.
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IR Spectroscopy: Characteristic peaks for the nitro group (NO₂) will be observed around 1520 cm⁻¹ (asymmetric stretching) and 1340 cm⁻¹ (symmetric stretching). Aromatic C-H and C-O stretching bands will also be present.
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Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 165.15.
Safety Considerations
-
Nitric acid and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
Nitration reactions can be energetic. Adherence to the specified temperature control is critical to ensure safety.
Conclusion
The can be reliably achieved through the direct electrophilic nitration of 1,3-dihydroisobenzofuran. The protocol outlined in this guide, based on well-established chemical principles, provides a clear and reproducible pathway for obtaining this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, is paramount to achieving a good yield and high purity of the desired product. The successful synthesis of this compound opens avenues for further derivatization and exploration of its potential applications in drug discovery and materials science.
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